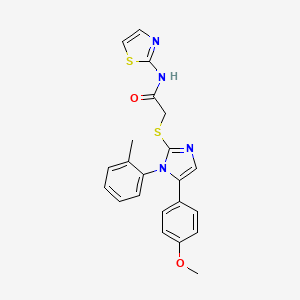

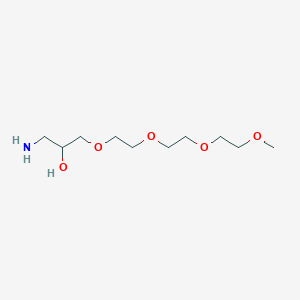

![molecular formula C20H18N2O2 B2994428 1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole CAS No. 92736-52-2](/img/structure/B2994428.png)

1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, which includes the compound , has been described in a one-pot method . This method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The combination of O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones occurred efficiently, while that of O-propargyloxy-acetophenones was found effective in the presence of a ZnO catalyst, via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .Chemical Reactions Analysis

The compound is part of a class of molecules that have been synthesized using a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . This reaction involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 130–132 °C . Its IR spectrum (KBr, cm^-1) shows peaks at 2970, 2925, 1590, 1512, 1481, 1445, 1228, 1088, 1039, 851, 759, 675 . Its ^1H NMR spectrum (400 MHz; CDCl_3) shows signals at 1.08 (s, 3H, CH_3 attached to 3° ring-junction carbon), 1.67 (s, 3H, CH_3-5), 1.78 .科学的研究の応用

Molecular and Supramolecular Structures

The molecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been elucidated through X-ray diffraction, revealing their molecular and supramolecular architecture. These structures showcase significant interactions like C-H···A (A = O, π) and π-stacking interactions, contributing to their stability and potential reactivity (Padilla-Martínez et al., 2011).

Synthesis and Characterization

Studies have reported the synthesis of various chromeno and pyrazole derivatives through multi-component reactions, highlighting methods that are efficient, offer good yields, and are environmentally friendly. For instance, the one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst exemplifies a sustainable approach to generating these compounds (Hazeri et al., 2014).

Applications in Organic Synthesis

Research has also focused on the utility of chromeno and pyrazole derivatives in organic synthesis, including the creation of complex heterocyclic structures that have potential applications in medicinal chemistry and material sciences. For example, a novel approach for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones has been developed, leveraging amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts under solvent-free conditions, pointing towards the potential for these compounds in catalysis and material science applications (Fekri et al., 2018).

Photophysical and Electrochemical Properties

Additionally, the photophysical and electrochemical properties of certain chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives have been investigated, indicating their potential use in photonic and electronic devices. This is exemplified by studies on coumarin pyrazoline moieties combined with tetrazoles, which have been synthesized and characterized for their thermal stabilities, electrochemical properties, and their behavior in various solvents (Kumbar et al., 2018).

Safety and Hazards

The compound is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information would require further investigation.

将来の方向性

The compound is part of a class of molecules that have shown potential applications in medicinal chemistry . They have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . Future research could explore these potential applications further, as well as investigate the compound’s mechanism of action and other properties.

特性

IUPAC Name |

16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-13-18-19-14(11-23-17-10-6-5-9-16(17)19)12-24-20(18)22(21-13)15-7-3-2-4-8-15/h2-10,14,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTQVUATZFHJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C3C(COC4=CC=CC=C34)CO2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

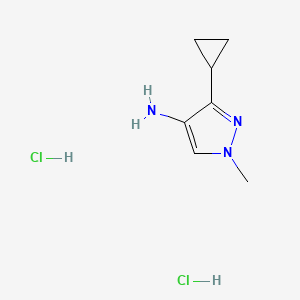

![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)

![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)

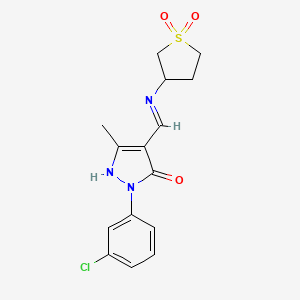

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

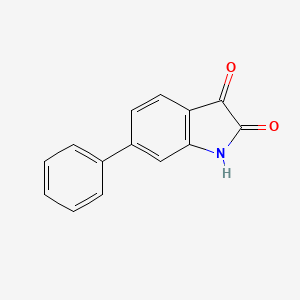

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)